molecular formula C8H12F2O B3427681 1-Cyclohexyl-2,2-difluoroethanone CAS No. 61153-51-3

1-Cyclohexyl-2,2-difluoroethanone

Cat. No. B3427681
CAS RN: 61153-51-3
M. Wt: 162.18 g/mol
InChI Key: XGWUSEIMBHYVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-2,2-difluoroethanone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as CF3COCH2C6H11 and is a colorless liquid with a pleasant odor. It is a ketone that contains two fluorine atoms and a cyclohexyl group. The compound is highly reactive and has been used in various applications, including organic synthesis and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 1-Cyclohexyl-2,2-difluoroethanone is not fully understood. However, it is believed that the compound acts as a reactive electrophile and can undergo various reactions with other molecules. The compound has been shown to react with amines, alcohols, and thiols, among other molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Cyclohexyl-2,2-difluoroethanone are not well documented. However, the compound has been shown to have some toxic effects on cells and tissues. It has been reported to induce apoptosis in cancer cells and to cause DNA damage in human lymphocytes.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Cyclohexyl-2,2-difluoroethanone in lab experiments include its high reactivity and unique properties. The compound can be easily synthesized and can be used as a starting material for the synthesis of various compounds. However, the compound is also highly reactive and can be hazardous if not handled properly. It can also be difficult to purify and isolate the compound due to its high reactivity.

Future Directions

There are several potential future directions for the use of 1-Cyclohexyl-2,2-difluoroethanone in scientific research. One potential direction is the use of the compound as a starting material for the synthesis of new drugs. The compound has been shown to have some potential as a drug candidate, and further research in this area could lead to the development of new drugs for the treatment of various diseases. Another potential direction is the use of the compound in materials science. The unique properties of the compound could make it useful in the development of new materials with specific properties. Finally, the compound could also be used in environmental science as a potential pollutant or toxin. Further research in this area could help to understand the potential environmental impact of the compound.

Scientific Research Applications

1-Cyclohexyl-2,2-difluoroethanone has been extensively used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis and as a starting material for the synthesis of various compounds. The compound has also been used in medicinal chemistry as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

1-cyclohexyl-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWUSEIMBHYVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-2,2-difluoroethanone

CAS RN

61153-51-3
Record name 1-cyclohexyl-2,2-difluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-2,2-difluoroethanone
Reactant of Route 2
1-Cyclohexyl-2,2-difluoroethanone
Reactant of Route 3
Reactant of Route 3
1-Cyclohexyl-2,2-difluoroethanone
Reactant of Route 4
Reactant of Route 4
1-Cyclohexyl-2,2-difluoroethanone
Reactant of Route 5
Reactant of Route 5
1-Cyclohexyl-2,2-difluoroethanone
Reactant of Route 6
1-Cyclohexyl-2,2-difluoroethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.